4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine and cinnoline structure. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative, followed by cyclization to form the cinnoline ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzonitrile
- 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzonitrile
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline is unique due to its specific structural arrangement, which combines the properties of pyrazole, pyrimidine, and cinnoline rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
159418-06-1 |
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Molecular Formula |
C15H12N6 |
Molecular Weight |
276.30 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)pyrimido[5,4-c]cinnoline |
InChI |
InChI=1S/C15H12N6/c1-9-7-10(2)21(20-9)15-14-13(16-8-17-15)11-5-3-4-6-12(11)18-19-14/h3-8H,1-2H3 |
InChI Key |
MEGGVDBHEUVHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC3=C2N=NC4=CC=CC=C43)C |
Origin of Product |
United States |
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